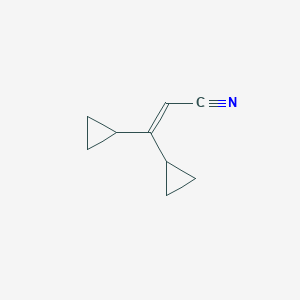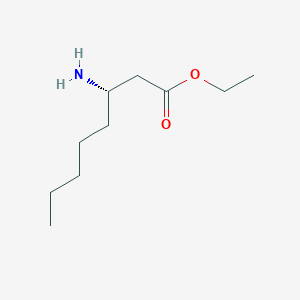![molecular formula C18H19NO B12587754 N-[2-(Pent-3-en-2-yl)phenyl]benzamide CAS No. 649558-92-9](/img/structure/B12587754.png)
N-[2-(Pent-3-en-2-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Pent-3-en-2-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Pent-3-en-2-yl)phenyl]benzamide typically involves the reaction of 2-(Pent-3-en-2-yl)aniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to 40°C
- Reaction Time: 2-4 hours
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N-[2-(Pent-3-en-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[2-(Pent-3-en-2-yl)phenyl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
N-Phenylbenzamide: Lacks the pent-3-en-2-yl group, making it less hydrophobic and potentially less bioactive.
N-(4-(quinazolin-2-yl)phenyl)benzamide: Contains a quinazoline moiety, which imparts different biological activities.
N-[2-(Cyclopent-1-en-1-yl)phenyl]benzamide: Features a cyclopentene ring instead of the pent-3-en-2-yl group, leading to different chemical reactivity and biological properties.
Uniqueness: N-[2-(Pent-3-en-2-yl)phenyl]benzamide is unique due to the presence of the pent-3-en-2-yl group, which can influence its hydrophobicity, reactivity, and potential biological activities. This structural feature distinguishes it from other benzamides and may contribute to its specific applications in research and industry.
Eigenschaften
CAS-Nummer |
649558-92-9 |
|---|---|
Molekularformel |
C18H19NO |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
N-(2-pent-3-en-2-ylphenyl)benzamide |
InChI |
InChI=1S/C18H19NO/c1-3-9-14(2)16-12-7-8-13-17(16)19-18(20)15-10-5-4-6-11-15/h3-14H,1-2H3,(H,19,20) |
InChI-Schlüssel |
ICYWJDOQLXYYNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(Methanesulfonyl)phenyl]propan-1-ol](/img/structure/B12587674.png)
![1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]-](/img/structure/B12587681.png)


![1-[([1,1'-Biphenyl]-4-yl)methyl]-1H-indole](/img/structure/B12587697.png)
![Benzene, 1-[(2-chloro-2-methoxy-2-phenylethyl)thio]-4-methyl-](/img/structure/B12587707.png)
methanone](/img/structure/B12587716.png)
![N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12587725.png)



![N-[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]formamide](/img/structure/B12587741.png)
![Propyl 2-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B12587742.png)
